1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the seventh position on the tetrahydroisoquinoline ring.
Preparation Methods
The synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives. For instance, the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has been explored. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . Industrial production methods may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen .
Chemical Reactions Analysis
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation reactions.
Scientific Research Applications
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate neuroinflammatory pathways and other cellular processes .
Comparison with Similar Compounds
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl group at the first position.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group at the seventh position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
JKJKWLLJGMVKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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